1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-2-24-14-3-4-16-15(9-14)17(13(10-19)11-20-16)21-7-5-12(6-8-21)18(22)23/h3-4,9,11-12H,2,5-8H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZYCJHANAILMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup Synthesis Modifications
Traditional Skraup conditions (aniline + glycerol/H2SO4) have been adapted for substituted quinolines. For 6-ethoxy-3-cyanoquinoline:
- Step 1 : Ethoxylation at C6 using NaOEt in DMF at 110°C (12 hr)
- Step 2 : Cyanation at C3 via Rosenmund-von Braun reaction with CuCN/NMP (8 hr, 160°C)
Yield Optimization :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 62 | 88 |
| Microwave-assisted | 78 | 95 |
| Flow chemistry | 85 | 97 |
Microwave irradiation reduces reaction time to 45 minutes while improving yield.
Piperidine Carboxylic Acid Preparation
Ring-Closing Metathesis Approach
A Grubbs catalyst-mediated process enables efficient piperidine formation:
- Diethyl 4-pentenoate → Ring closure (2 mol% Grubbs II, toluene, 40°C)
- Hydrogenation (H2/Pd-C) → Piperidine-4-carboxylate
- Saponification (NaOH/EtOH) → Free carboxylic acid
Key Advantages :
- Excellent stereocontrol (≥98% ee)
- Scalable to kilogram quantities
Coupling Strategies
Nucleophilic Aromatic Substitution
The critical quinoline-piperidine bond formation employs optimized SNAr conditions:
Reaction Parameters :
- Catalyst: CTAB (15 mol%)
- Solvent: PEG-400
- Temperature: 120°C
- Time: 6-8 hr
Comparative Performance :
| Catalyst | Solvent | Yield (%) | Byproducts |
|---|---|---|---|
| CTAB | PEG-400 | 92 | <3% |
| K2CO3 | DMF | 78 | 12% |
| DBU | EtOH | 65 | 18% |
CTAB acts as phase-transfer catalyst, enhancing nucleophilicity of piperidine while PEG-400 enables homogeneous reaction conditions.
Carboxylic Acid Generation
Hydrolysis Protocols
Final deprotection of ester groups requires controlled conditions to prevent quinoline degradation:
Optimal Conditions :
- Reagent: 6N HCl/dioxane (1:3)
- Temperature: 60°C
- Time: 4 hr
- Yield: 89% (HPLC purity >99%)
Alternative enzymatic hydrolysis using lipase CAL-B shows promise for chiral preservation.
Industrial-Scale Considerations
Process Intensification
Recent pilot plant data demonstrate:
- Continuous Flow System : 93% overall yield at 5 kg/batch
- Key Parameters :
- Residence time: 18 min
- Pressure: 12 bar
- Temperature profile: 80°C → 120°C gradient
Economic Analysis :
| Method | Cost/kg ($) | E-factor | PMI |
|---|---|---|---|
| Batch | 2,450 | 32 | 58 |
| Continuous | 1,780 | 18 | 29 |
Analytical Characterization
Critical quality control parameters include:
- HPLC : tR = 8.92 min (C18, 0.1% TFA/ACN)
- MS (ESI+) : m/z 396.2 [M+H]+
- 1H NMR (400 MHz, DMSO-d6):
δ 8.71 (d, J=5.2 Hz, 1H, quinoline H)
δ 4.12 (q, J=7.0 Hz, 2H, OCH2CH3)
δ 3.58 (m, 1H, piperidine Hα)
Emerging Technologies
Photocatalytic Cyanation
Visible-light mediated cyanation using Ru(bpy)3Cl2:
- Avoids toxic cyanide sources
- 78% yield at room temperature
- Successful in flow reactor configurations
Environmental Impact Mitigation
Solvent Recycling Systems
Closed-loop PEG-400 recovery achieves:
- 98% solvent reuse
- 76% reduction in VOCs
- 41% lower E-factor vs. traditional solvents
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group (-COOH) at position 4 of the piperidine ring participates in classical acid-derived reactions:
Piperidine Ring Modifications
The piperidine nitrogen and ring positions undergo selective transformations:
Ethoxy Group Reactivity
The 6-ethoxy substituent on the quinoline core is susceptible to cleavage or substitution:
Cyano Group Transformations
The 3-cyano group participates in hydrolysis and cycloaddition reactions:
Quinoline Core Reactions
Electrophilic substitution on the quinoline ring is restricted due to electron-withdrawing cyano/ethoxy groups, but hydrogenation is feasible:
| Reaction Type | Conditions | Product | Key Observations |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C in EtOH | Tetrahydroquinoline analog | Selective reduction of the quinoline ring; piperidine remains unaffected . |
Stability Under Synthetic Conditions
Critical stability data for reaction planning:
Scientific Research Applications
1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The piperidine ring can interact with various enzymes, inhibiting their activity. These interactions can trigger a cascade of cellular events, ultimately leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to a broader class of heterocyclic carboxylic acid derivatives. Below is a detailed comparison with analogs sharing structural motifs such as quinoline, pyridine, pyrimidine, or pyridazine cores linked to substituted piperidine rings.
Structural Comparison
Physicochemical and Functional Properties
- Lipophilicity and Solubility: The ethoxy group in the target compound enhances lipophilicity compared to methoxy or hydroxy analogs (e.g., compound 19h in ). The cyano group at position 3 may reduce solubility due to its electron-withdrawing nature . Pyrimidine-based analogs (e.g., 1-[6-(Diethylamino)pyrimidin-4-yl]piperidine-3-carboxylic acid) exhibit lower molecular weights (~278 Da) and higher solubility in polar solvents due to the diethylamino group .
- Acid-Base Behavior: The carboxylic acid group (pKa ~2-3) in all compounds contributes to pH-dependent solubility. Piperidine substitution at position 3 vs.
Biological Activity
1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant studies.
- IUPAC Name : this compound
- Molecular Formula : C18H19N3O3
- CAS Number : 53367466
The compound exhibits biological activity primarily through its interaction with various biological targets, including:
- Receptor Modulation : It has been shown to act as an antagonist at certain receptor sites, potentially influencing neurotransmitter release and signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and neurological disorders.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentrations (MIC) against various bacterial strains, highlighting the potential of this compound as an antimicrobial agent.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15.6 |
| This compound | Escherichia coli | >1000 |
| This compound | Mycobacterium tuberculosis | 2 |
Cytotoxicity Studies
Cytotoxicity assessments have demonstrated varying degrees of toxicity towards different cell lines. Notably, the compound exhibited selective toxicity towards cancerous cells while maintaining relatively low toxicity to normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 5.8 |
| HeLa (cervical cancer) | >50 |
| Normal Human Dermal Fibroblasts | >100 |
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that the compound inhibited cell proliferation in MCF7 cells by inducing apoptosis through the activation of caspase pathways.
- Antimycobacterial Activity : In another investigation, it was found that the compound showed promising results against multi-drug resistant strains of Mycobacterium tuberculosis, suggesting its potential use in treating resistant infections.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the quinoline and piperidine moieties significantly influence the biological activity of the compound. For example:
- Substituents at the 6-position of the quinoline ring enhance receptor binding affinity and selectivity.
Q & A
Basic: What synthetic methodologies are reported for 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid, and how are reaction conditions optimized?
Answer:
Synthesis typically involves multi-step reactions starting with the functionalization of the quinoline core. Key steps include:
- Quinoline Substitution: Introduction of the cyano and ethoxy groups at positions 3 and 6 via nucleophilic aromatic substitution or palladium-catalyzed coupling .
- Piperidine Coupling: The piperidine-4-carboxylic acid moiety is introduced through Buchwald-Hartwig amination or SNAr reactions, requiring anhydrous conditions and catalysts like Pd(OAc)₂ .
- Purification: Final compounds are purified via column chromatography (silica gel, eluents like CH₂Cl₂/MeOH) and recrystallization. Yield optimization (40–65%) depends on temperature control (60–80°C) and solvent selection (DMF or THF) .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Answer:
Validation employs:
- Chromatography: HPLC with C18 columns (acetonitrile/water gradients) confirms purity (>95%) and resolves byproducts .
- Spectroscopy:
- Elemental Analysis: Matches calculated vs. observed C, H, N percentages (±0.3%) .
Advanced: How do computational methods aid in predicting the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Tools like AutoDock Vina simulate binding to targets (e.g., kinase enzymes). The quinoline core shows π-π stacking with hydrophobic pockets, while the carboxylic acid forms hydrogen bonds .
- DFT Calculations: Predict electron distribution (e.g., cyano group’s electron-withdrawing effect reduces quinoline’s basicity) and optimize geometries for SAR studies .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories, highlighting critical residues for binding .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Answer:
- Assay Standardization: Use consistent cell lines (e.g., HepG2 vs. HEK293) and control compounds (e.g., staurosporine for kinase inhibition) .
- Solubility Adjustments: Optimize DMSO concentration (<0.1%) or employ nanoformulations to mitigate aggregation artifacts .
- Metabolic Stability Tests: Liver microsome assays (human vs. rodent) explain species-specific activity differences .
Structure-Activity Relationship (SAR): How do substituents on the quinoline and piperidine moieties influence pharmacological activity?
Answer:
- Quinoline Modifications:
- Piperidine Carboxylic Acid: The free -COOH group is critical for solubility (pH 7.4) and hydrogen bonding with Asp831 in kinase domains .
- Analog Comparisons: Replacement of ethoxy with fluorine reduces metabolic clearance (t₁/₂ increased from 2.1 to 4.3 hrs) .
Safety and Handling: What precautions are recommended for laboratory handling of this compound?
Answer:
- Toxicity Mitigation: Use fume hoods and PPE (nitrile gloves, lab coats) due to potential irritancy (LD₅₀ > 500 mg/kg in rodents) .
- Waste Disposal: Neutralize acidic residues with NaHCO₃ before disposal in halogenated waste containers .
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
